2-Methylaminoethylphosphonsäure

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of α-aminophosphonic acids, including derivatives that are structurally related to 2-Methylaminoethylphosphonic acid, involves strategies like the Wittig-Horner reaction and asymmetric catalytic hydrogenation. For example, the enantioselective synthesis of L-(1-aminoethyl)phosphonic acid demonstrates the use of rhodium catalysts in the presence of chiral ligands to achieve high enantiomeric excess (Schöllkopf, Hoppe, & Thiele, 1985).

Molecular Structure Analysis

Investigations into the molecular structure of phosphonic acid derivatives, including 2-Methylaminoethylphosphonic acid, are primarily conducted using spectroscopic techniques like UV–Vis, FT-IR, NMR, and MS spectra. These studies help determine the structural aspects and conformational preferences of these compounds, providing insight into their chemical behavior and potential applications (Djenane, Chafaa, Chafai, Kerkour, & Hellal, 2019).

Chemical Reactions and Properties

2-Methylaminoethylphosphonic acid and its derivatives undergo various chemical reactions, highlighting their reactivity and functional group transformations. For instance, the interaction of diisopropylphosphite with trimethylhexahydro-s-triazine, followed by hydrolysis, showcases the chemical versatility of phosphonic acids (Maier, 1991).

Physical Properties Analysis

The physical properties of phosphonic acids and their derivatives, including solubility, stability, and molecular weight, are critical for understanding their behavior in various environments and applications. For example, the preparation of hyperbranched aromatic polyimides via polyamic acid methyl ester precursors demonstrates the significance of molecular weight and solubility in designing advanced materials (Yamanaka, Jikei, & Kakimoto, 2000).

Chemical Properties Analysis

The chemical properties of 2-Methylaminoethylphosphonic acid, such as reactivity towards various reagents, hydrolytic stability, and binding affinity towards metal ions, are fundamental for its potential applications. Studies on the methylation of phosphonic acids related to chemical warfare agents highlight the reactivity and potential for derivatization of phosphonic acids, enhancing their detection and identification (Valdez, Leif, & Alcaraz, 2016).

Wissenschaftliche Forschungsanwendungen

Chemische Synthese

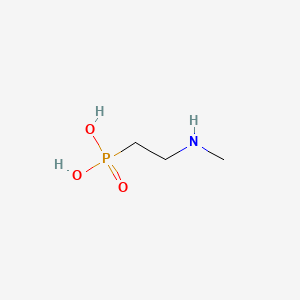

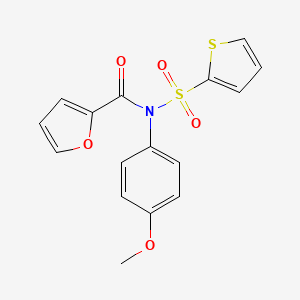

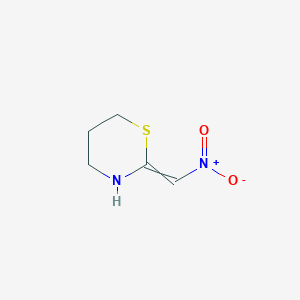

{svg_1}2-Methylaminoethylphosphonsäure wird in verschiedenen Bereichen der Forschung eingesetzt, darunter die chemische Synthese {svg_2}. Sie kann als Baustein bei der Synthese komplexerer Moleküle verwendet werden.

Materialwissenschaften

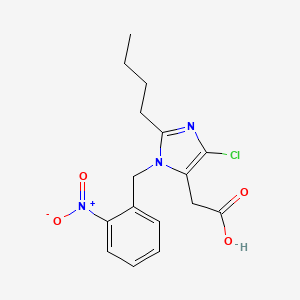

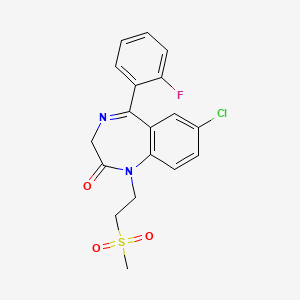

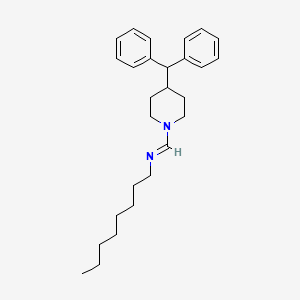

{svg_3}Diese Verbindung findet auch in der Forschung im Bereich der Materialwissenschaften Anwendung {svg_4}. Sie kann bei der Entwicklung neuer Materialien mit einzigartigen Eigenschaften eingesetzt werden.

Forschung in den Biowissenschaften

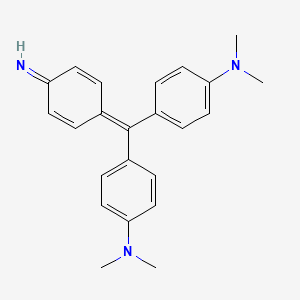

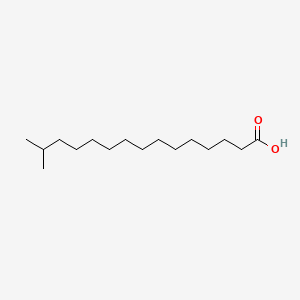

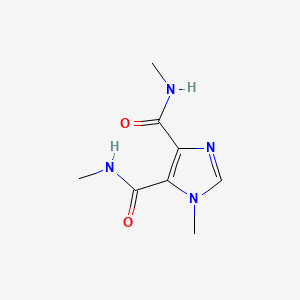

{svg_5}In den Biowissenschaften kann this compound zur Untersuchung biologischer Prozesse verwendet werden {svg_6}.

Marine Biologie

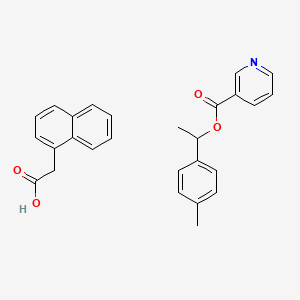

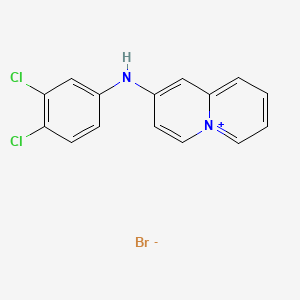

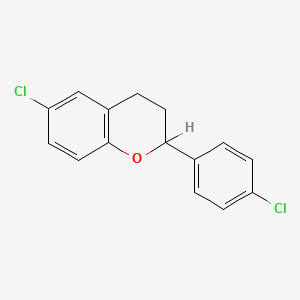

{svg_7}Interessanterweise wurde this compound aus der Seeanemone Anthopleura xanthogrammica isoliert {svg_8}. Dies deutet darauf hin, dass sie eine Rolle in der Meeresbiologie spielen könnte und in der entsprechenden Forschung eingesetzt werden könnte.

Forschung an Phosphonsäure-Analoga

{svg_9}Die Verbindung wurde als Phosphonsäure-Analogon von Cholinphosphat identifiziert {svg_10}. Dies deutet auf mögliche Anwendungen in der Untersuchung von Phospholipiden und verwandten biologischen Molekülen hin {svg_11}.

Wirkmechanismus

Target of Action

2-Methylaminoethylphosphonic acid is a naturally occurring phosphonate ester that is used by many prokaryotic species as a source of phosphorus . .

Mode of Action

It is known that phosphonates, in general, mimic the phosphates and carboxylates of biological molecules, potentially inhibiting metabolic enzymes . This suggests that 2-Methylaminoethylphosphonic acid may interact with its targets by inhibiting their enzymatic activity, leading to changes in cellular metabolism.

Eigenschaften

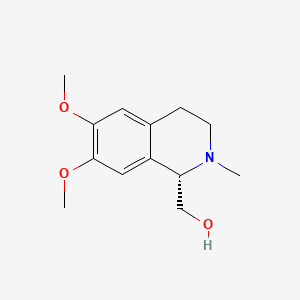

IUPAC Name |

2-(methylamino)ethylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10NO3P/c1-4-2-3-8(5,6)7/h4H,2-3H2,1H3,(H2,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMMKKNKMHUQJAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10NO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20299959 | |

| Record name | [2-(methylamino)ethyl]phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20299959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14596-55-5 | |

| Record name | Phosphonic acid, [2-(methylamino)ethyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14596-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 133872 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014596555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC133872 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133872 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [2-(methylamino)ethyl]phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20299959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4,5-Bis(4-methoxyphenyl)-2-thiazolyl]-(4-methyl-1-piperazinyl)methanone](/img/structure/B1210854.png)

![1-[(2-Hydroxyethyl)amino]-3-(2-nitro-1h-imidazol-1-yl)propan-2-ol](/img/structure/B1210877.png)